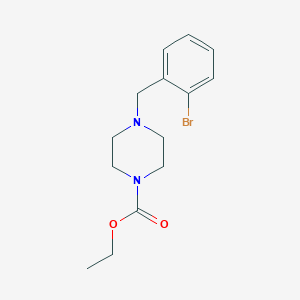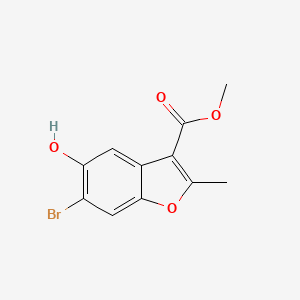![molecular formula C19H21N3OS B5753388 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)
3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide, also known as MPPTB, is a chemical compound that has been studied for its potential applications in scientific research. MPPTB is a thioamide derivative and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves its ability to bind to the NMDA receptor and modulate its activity. It has been found to act as a non-competitive antagonist of the receptor, meaning that it binds to a different site than the receptor's agonist and reduces its activity. 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the activity of the NMDA receptor, which is involved in learning and memory processes. 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in lab experiments is its specificity for the NMDA receptor. It has been found to have little to no effect on other ion channels or receptors, making it a useful tool for studying the NMDA receptor. However, one limitation of using 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is its potential toxicity. It has been found to have toxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is its potential to treat neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have anti-inflammatory effects, and further research could explore its potential as a therapeutic agent. Another area of interest is its effects on learning and memory processes. 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to reduce the activity of the NMDA receptor, which is involved in these processes, and further research could explore its potential as a cognitive enhancer. Finally, research could explore the potential of 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide in combination with other drugs or therapies, such as antidepressants or cognitive behavioral therapy, to enhance their effectiveness.
合成方法
The synthesis of 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide involves a series of chemical reactions that start with the condensation of 4-(1-pyrrolidinyl)aniline with 3-methylbenzoyl chloride to form 3-methyl-N-(4-(1-pyrrolidinyl)phenyl)benzamide. This intermediate is then reacted with thioacetamide to yield 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide.
科学研究应用
3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of ion channels in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor. 3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide has also been found to have anti-inflammatory properties and has been studied for its potential to treat neuroinflammatory conditions.
属性
IUPAC Name |
3-methyl-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-14-5-4-6-15(13-14)18(23)21-19(24)20-16-7-9-17(10-8-16)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRZZYSSEPSWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)
![4-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5753315.png)


![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)
![2-(2,3-dimethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5753330.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)






![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)